molecular formula C13H16N2O3 B3023172 1-[(4-Nitrophenyl)acetyl]piperidine CAS No. 105072-35-3

1-[(4-Nitrophenyl)acetyl]piperidine

Cat. No.: B3023172
CAS No.: 105072-35-3
M. Wt: 248.28 g/mol
InChI Key: FDMKTLRBJSCSDE-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)acetyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-nitrophenylacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine ring and the nitrophenyl group imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)acetyl]piperidine can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base such as sodium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)acetyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-[(4-Aminophenyl)acetyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)acetyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)acetyl]piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Nitrophenyl)acetyl]piperidine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

2-(4-nitrophenyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKTLRBJSCSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393975
Record name 1-[(4-nitrophenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105072-35-3
Record name 1-[(4-nitrophenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A room temperature solution of 2.53 gms. (4-Nitro-phenyl)-acetic acid in tetrahydrofuran (10 mL) is treated with 2.44 gms. 1′,1′-carbonyl-diimidizole and immediately immersed in an ice bath. The reaction mixture is stirred in the ice bath for 30 minutes then it is allowed to warm to room temperature. Once at room temperature the reaction mixture is treated with 1.21 mL piperidine, and then is stirred overnight at room temperature. The reaction is then made basic with the addition of saturated aqueous sodium bicarbonate, and the resulting mixture is extracted with ethyl acetate. The organics are separated, dried over anhydrous sodium sulfate, filtered, and subsequently evaporated to dryness in vacuo. The crude product residue is then chromatographed by flash silica gel chromatography using 50% ethyl acetate in hexanes as the eluant. Following evaporation of solvent, 2-(4-nitro-phenyl)-1-piperidin-1-yl-ethanone is isolated as a white solid in the amount of 3.18 gms.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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